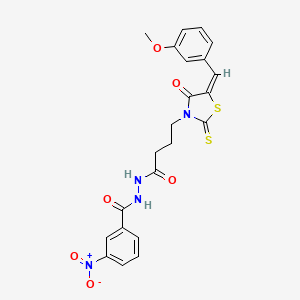

(E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives often involves Knoevenagel condensation or related reactions, combining aldehydes with thiazolidinone precursors to introduce benzylidene motifs. Such processes have been utilized to create compounds with specific substituents aimed at exploring their structural and functional diversity (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including their crystal and molecular structure, has been elucidated using techniques like X-ray diffraction and spectroscopic methods. These analyses reveal detailed insights into the compound's geometry, confirming the presence of specific functional groups and their configurations (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles, which can be attributed to their functional groups. These reactions include nucleophilic attack, cycloaddition, and formation of Mannich bases, offering pathways for further chemical modifications and the synthesis of complex molecules (Badr, Aly, Fahmy, & Mansour, 1981).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One significant application of compounds similar to (E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide is in the field of antimicrobial activity. Studies have shown that rhodanine-3-acetic acid-based amides, esters, and derivatives exhibit potent antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For instance, specific derivatives have demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Xanthine Oxidase Inhibitory Activity

Hydrazones, structurally related to the compound , have been investigated for their xanthine oxidase inhibitory activities. One such compound, N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide, showed notable activity. This suggests potential applications in conditions where xanthine oxidase inhibition is beneficial (Han, Guo, & Xue, 2022).

Anticancer Evaluation

A series of 4-thiazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer potentials. These compounds, including derivatives like N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, displayed notable anticancer activity (Deep et al., 2016).

Photodynamic Therapy Application

Compounds with structural similarities to (E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide, such as zinc phthalocyanine derivatives, have shown potential in photodynamic therapy, particularly for cancer treatment. Their properties, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Structures

Research on compounds like 5-arylmethylene-2-thioxothiazolidin-4-ones, which bear resemblance to the compound , has led to the discovery of various hydrogen-bonded structures. These studies contribute to understanding the molecular interactions and potential applications in material science and molecular engineering (Delgado et al., 2005).

Eigenschaften

IUPAC Name |

N'-[4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-3-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S2/c1-32-17-8-2-5-14(11-17)12-18-21(29)25(22(33)34-18)10-4-9-19(27)23-24-20(28)15-6-3-7-16(13-15)26(30)31/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,23,27)(H,24,28)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSCARDEQOZMJY-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)